5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method is the Friedländer condensation, where aminoaldehyde reacts with cyclic and heterocyclic ketones in the presence of ethanolic potassium hydroxide (KOH) under reflux conditions . Another approach involves the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. Additionally, it induces apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their anti-inflammatory and anticancer activities.
Uniqueness
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for the development of targeted therapies in cancer treatment and other diseases .
Biological Activity
5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research studies.
Synthesis
The synthesis of 5-amino derivatives of thieno[2,3-d]pyrimidines typically involves cyclocondensation reactions between appropriate thiophene derivatives and aryl nitriles. The resulting compounds are often subjected to further modifications to enhance their biological activity. For instance, the introduction of various functional groups can significantly affect the pharmacological properties of these compounds .
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For example, a study on related compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating potent antiproliferative activity .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 9.1 |
Compound B | MDA-MB-231 | 28.0 |
Compound C | HeLa | 15.0 |
The biological activity of these compounds is often linked to their ability to inhibit specific enzymes involved in cancer progression. For instance, some thieno[2,3-d]pyrimidines have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for tumor cell proliferation .
Case Studies
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives on normal and cancer cell lines. The results indicated that while some compounds exhibited strong antiproliferative effects on cancer cells, they maintained a favorable safety profile against normal cells .
- In Vivo Studies : In vivo models further corroborated the antitumor efficacy of these compounds. For example, one study reported that certain derivatives significantly inhibited tumor growth in xenograft models, demonstrating their potential as therapeutic agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of new compounds. The absorption, distribution, metabolism, and excretion (ADME) characteristics of thieno[2,3-d]pyrimidine derivatives suggest they possess favorable pharmacokinetic properties conducive to drug development .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-7-9-10(15)11(12(16)19)20-14(9)18-13(17-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,16,19) |
InChI Key |
SFNZNHHBYSBKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
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